Ethanol

Description

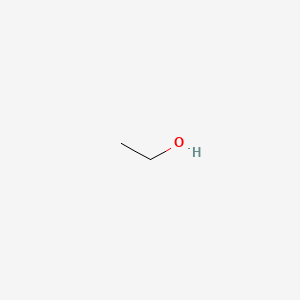

Structure

3D Structure

Properties

IUPAC Name |

ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O, Array, CH3CH2OH | |

| Record name | DENATURED ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42845-45-4 | |

| Record name | Ethanol, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020584 | |

| Record name | Ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor. | |

| Record name | DENATURED ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79 | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59 | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless, very mobile liquid | |

CAS No. |

64-17-5 | |

| Record name | DENATURED ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9958V90M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KQ602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Ethanol Production Methodologies

Microbial Fermentation of Ethanol (B145695)

Microbial fermentation is a biological process that converts sugars into this compound and carbon dioxide. This method is a cornerstone of industrial this compound production, particularly for biofuels and alcoholic beverages.

Yeasts in this compound Bioconversion

Yeasts, particularly Saccharomyces cerevisiae, are the most widely utilized microorganisms in industrial this compound production due to their rapid growth, high this compound yield, and tolerance to various environmental stressors, including this compound, low pH, and low oxygen conditions. S. cerevisiae can achieve this compound yields exceeding 90% of the theoretical maximum from glucose nih.gov.

Saccharomyces cerevisiae Strain Optimization for this compound Yield

Studies have demonstrated that metabolic engineering can lead to significant increases in this compound yield. For instance, one study achieved a 10% higher this compound yield compared to the parental strain by overexpressing the F1 part of the E. coli H⁺-ATPase enzyme in S. cerevisiae. This modification also resulted in a 26% decrease in biomass yield, which was addressed by using growth-decoupled conditions nih.gov. Another study reported a 13% increase in this compound yield by overexpressing the PHO8 gene, leading to decreased intracellular ATP levels and biomass accumulation nih.gov. Furthermore, engineering the ammonium (B1175870) assimilation pathway in S. cerevisiae has shown promise, with a constructed strain exhibiting a 10% higher this compound yield and a 38% lower glycerol (B35011) yield in anaerobic batch fermentations compared to the wild type researchgate.net.

Machine learning approaches are also being applied to guide yeast strain optimization. By fine-tuning the promoter activities of endogenous genes, researchers have created combinatorial strains with improved this compound production. One study using this approach observed a 63% improvement in this compound production at 30 °C and a 7.4% increase at 40 °C nih.gov.

Flocculating Yeast Application in High Gravity Fermentation

High gravity (HG) and very high gravity (VHG) fermentation, involving high sugar concentrations (180-240 g/L for HG and ≥250 g/L for VHG), are employed to achieve high final this compound titers and reduce energy consumption in downstream processes mdpi.com. However, these conditions pose significant osmotic stress and this compound toxicity challenges to yeast cells mdpi.comnih.gov.

Flocculating yeast strains offer advantages in HG fermentation due to their ability to aggregate, which simplifies cell harvest and improves the feasibility of cell feeding strategies in large-scale operations nih.govresearchgate.net. While flocculation itself may not always improve cell viability under stress, it facilitates maintaining high cell densities, which can shorten fermentation time and reduce the duration of exposure to strong this compound inhibition researchgate.net.

Research into VHG fermentation with self-flocculating yeast has shown high this compound productivity. One consecutive batch fermentation process using a self-flocculating S. cerevisiae strain achieved an average this compound concentration of around 120 g/L with a productivity of 8.2 g/(L x h) researchgate.net. Another study utilizing a self-flocculating S. cerevisiae for VHG fermentation in consecutive batches achieved an average production of 15% (v/v) this compound within 8–14 hours with a medium containing approximately 255 g/L glucose mdpi.com. Controlling the redox potential (ORP) during VHG fermentation with flocculating yeast has also been shown to improve this compound productivity and yield by enhancing cell viability under osmotic pressure and this compound inhibition nih.gov.

Osmotolerant Yeast Strain Development for Enhanced this compound Tolerance

Osmotolerance and this compound tolerance are crucial traits for yeast strains used in industrial fermentation, especially in processes involving high sugar concentrations or aiming for high this compound titers. High sugar concentrations impose osmotic stress, while accumulated this compound becomes toxic to yeast cells, inhibiting growth and fermentation efficiency mdpi.comliu.sefrontiersin.org.

Developing osmotolerant and this compound-tolerant yeast strains is achieved through various methods, including screening indigenous isolates, adaptive evolution, and genetic engineering mdpi.comliu.semdpi.com. Osmotolerant strains are particularly valuable in high-gravity brewing, where they help maintain fermentation kinetics and enhance this compound yield under elevated sugar concentrations mdpi.com.

Studies have evaluated the stress tolerance of various yeast strains under osmotic stress and elevated this compound concentrations. For example, some S. cerevisiae strains have demonstrated tolerance to 8-12% this compound and high glucose concentrations (400-450 g/L) liu.se. Certain indigenous S. cerevisiae isolates have shown high tolerance to multiple stresses, including growth at 42 °C, in 0.04% sulfite, 1 mol/L NaCl, and 12% this compound mdpi.com. Research on S. cerevisiae A10, an indigenous strain, showed an this compound yield of 34.5 g/L after 24 hours of fermentation with 8% glucose opensciencepublications.com.

Genetic modifications can also enhance osmotolerance and this compound tolerance. A recombinant S. cerevisiae strain expressing LysKB317 showed improved this compound production and reduced levels of inhibitory acids nih.gov. Another study achieved similar fermentation performance at 38 °C and 30 °C by overexpressing the TPS1 gene, potentially reducing cooling energy costs nih.gov.

Bacterial Systems for this compound Production

While yeasts are predominant, certain bacterial species also demonstrate efficient this compound production capabilities, offering potential advantages, particularly in utilizing a broader range of substrates.

Zymomonas mobilis in this compound Biosynthesis

Zymomonas mobilis is a Gram-negative bacterium recognized for its efficient this compound production via the Entner-Doudoroff pathway nih.govredalyc.org. This pathway results in lower ATP and biomass production compared to yeast fermentation, leading to a higher theoretical this compound yield redalyc.org. Z. mobilis can efficiently produce this compound from glucose, fructose, and sucrose (B13894) nih.gov. It is known for its high rates of sugar uptake and processing and can produce this compound up to 12% (wt/vol) with a higher rate and yield than yeast in some cases nih.gov.

Z. mobilis also exhibits high tolerance to this compound, maintaining cell viability anaerobically even at high this compound levels nih.gov. However, this compound accumulation during fermentation can still be a bottleneck frontiersin.org. Research into enhancing the this compound tolerance of Z. mobilis is ongoing. Overexpression of the hfq gene in Z. mobilis has been shown to improve this compound tolerance and increase cell biomass, potentially by conserving energy and reducing reactive oxygen species induced by this compound stress frontiersin.org.

Studies have investigated the this compound production capabilities of Z. mobilis using various substrates, including lignocellulosic feedstocks. While Z. mobilis efficiently ferments hexoses, it often requires co-culture with other microorganisms to metabolize pentoses like xylose redalyc.org. Research using Z. mobilis crude extracts has also been conducted to investigate the metabolic pathways and identify potential limiting factors in this compound production nih.gov. An electro-fermentation system utilizing Z. mobilis has demonstrated increased this compound titers, suggesting that electro-regulation can enhance alcohol production in this bacterium acs.org.

Data on this compound Production by Different Microorganisms and Conditions:

| Microorganism | Substrate | Initial Sugar Conc. (g/L) | This compound Conc. (g/L) | Fermentation Time (h) | Notes | Source |

| S. cerevisiae A10 | Glucose | 80 | 34.5 | 24 | Indigenous strain | opensciencepublications.com |

| S. cerevisiae | Glucose | ~255 | ~120 | 8-14 | Self-flocculating, VHG, consecutive batch | mdpi.comresearchgate.net |

| S. cerevisiae | Glucose | 201 | 93.0 ± 1.3 | 32 | Flocculating, HG, ORP controlled (-100mV) | nih.gov |

| S. cerevisiae | Glucose | 252 | 120.0 ± 1.8 | 56 | Flocculating, HG, ORP controlled (-100mV) | nih.gov |

| S. cerevisiae | Glucose | 298 | 131.0 ± 1.8 | 72 | Flocculating, VHG, ORP controlled (-150mV) | nih.gov |

| S. cerevisiae DBKKUY-53 | Sweet Sorghum Juice | 247 | 99.75 | ~36 | Thermotolerant, optimized conditions | mdpi.com |

| Zymomonas mobilis | Glucose | Not specified | 25.82 | 24 | hfq overexpressed strain | frontiersin.org |

| Zymomonas mobilis | Banana peels hydrolysate | Various | < 0.1 - ~4.01 | Not specified | Dependent on conditions | redalyc.org |

Engineered Bacterial Strains for Enhanced this compound Production

Genetic engineering of bacterial strains has emerged as a significant strategy to improve this compound production. This involves modifying native metabolic pathways or introducing heterologous genes to enhance this compound yield, expand substrate utilization, and increase tolerance to inhibitory compounds. While the search results primarily focus on cyanobacteria, it's important to note that other bacterial species are also targets for such engineering efforts in the broader field of this compound production.

Photosynthetic Microorganisms in this compound Biosynthesis

Photosynthetic microorganisms, particularly cyanobacteria, offer a promising route for sustainable this compound production by directly converting carbon dioxide and sunlight into biofuels. These organisms perform oxygenic photosynthesis, similar to higher plants, utilizing light, CO₂, and inorganic nutrients efficiently. nih.govtechexplorist.com Their ability to fix atmospheric CO₂ makes them attractive hosts for producing valuable organic products, including this compound. techexplorist.comdss.go.thmdpi.com

Cyanobacterial Genetic and Metabolic Engineering for this compound Production

Genetic and metabolic engineering are crucial for enhancing this compound production in cyanobacteria, as their natural this compound production rates are typically low. techexplorist.comethanolproducer.comazolifesciences.com Researchers introduce genes essential for this compound biosynthesis, such as pyruvate (B1213749) decarboxylase (pdc) and alcohol dehydrogenase (adh), often sourced from bacteria like Zymomonas mobilis. nih.govdss.go.thethanolproducer.comresearchgate.netmdpi.comasm.orgfrontiersin.org These genes are integrated into the cyanobacterial genome, often under the control of strong promoters, to ensure high expression levels. nih.govdss.go.thasm.org

For example, the introduction of Z. mobilispdc and adh genes into Synechococcus sp. strain PCC 7942 successfully created a novel pathway for this compound synthesis. nih.govasm.org Similarly, Synechocystis sp. PCC 6803 has been a model organism for such engineering efforts, with researchers introducing the pdc and adh genes to enable photoautotrophic conversion of CO₂ to this compound. dss.go.thrsc.orgnih.gov

Studies have shown that engineered Synechocystis sp. PCC 6803 strains can achieve this compound production rates ranging from 0.24 to 3.8 g/L over 7–10 days. techexplorist.comethanolproducer.comazolifesciences.com Further enhancements have been achieved by optimizing promoters and disrupting competing pathways. rsc.orgfrontiersin.org

Carbon Flux Redirection in Cyanobacteria for this compound Accumulation

A key aspect of engineering cyanobacteria for higher this compound yields involves redirecting the natural carbon flow. Cyanobacteria primarily accumulate glycogen (B147801) as their major form of stored carbon. nih.gov By limiting carbon flux towards glycogen synthesis and redirecting it towards the introduced this compound synthesis pathway, researchers can significantly boost this compound production. techexplorist.comethanolproducer.comazolifesciences.comfrontiersin.org

Strategic modifications, such as disrupting glycogen synthesis pathways (e.g., glgC knockout), help to divert carbon away from storage and towards this compound production. frontiersin.orgfrontiersin.orgnih.gov Increasing the expression of enzymes in the Calvin cycle can also supply sufficient carbon flux for this compound synthesis. frontiersin.org Additionally, strategies like inhibiting the phosphoenolpyruvate (B93156) pathway from pyruvate and recycling carbon atoms via overexpression of exogenous malic enzyme can further enhance carbon flow towards this compound. frontiersin.org This metabolic reprogramming, while leading to this compound production, can sometimes affect cell density. dss.go.th

Engineered strains have demonstrated enhanced this compound production by effectively partitioning carbon towards this compound generation through reduced carbon flux to glycogen synthesis and increased Calvin cycle enzyme expression. ethanolproducer.comazolifesciences.com

Fermentation Process Optimization for this compound Yield

Optimizing the fermentation process is critical for maximizing this compound yield and improving the economic viability of production. This involves addressing factors such as substrate concentration, temperature, nutrient availability, and the presence of inhibitory substances.

High Gravity (HG) and Very High Gravity (VHG) this compound Fermentation

High Gravity (HG) and Very High Gravity (VHG) fermentation are strategies that utilize high concentrations of dissolved solids or sugars in the fermentation medium to achieve higher final this compound titers. mdpi.comresearchgate.netthaiscience.infooup.com HG fermentation typically involves sugar concentrations of 180–240 g/L, while VHG fermentation uses ≥250 g/L, potentially yielding over 15% (v/v) this compound compared to the 7–12% (v/v) common in normal gravity fermentations. mdpi.comresearchgate.net

The advantages of HG and VHG fermentation include reduced process water and energy requirements, increased plant productivity, and significant savings on distillation costs due to higher this compound concentrations in the broth. mdpi.comresearchgate.netthaiscience.infooup.com

However, VHG conditions pose significant stresses on the fermenting yeast, Saccharomyces cerevisiae, including high osmotic pressure at the start and high this compound concentration at the end of fermentation. mdpi.comthaiscience.infonottingham.ac.ukrmutk.ac.th These stresses can lead to decreased yeast growth and viability, slow or stuck fermentations, and lower this compound yields. mdpi.comthaiscience.infonottingham.ac.uknih.govresearchgate.net Nutrient depletion, lack of oxygen, and accumulation of toxic by-products also contribute to yeast stress in VHG fermentations. mdpi.com

Strategies to mitigate these challenges include optimizing nutrient supplementation, particularly nitrogen sources, and managing fermentation temperature. mdpi.comthaiscience.infonih.govangelyeast.com Research indicates that maintaining fermentation temperature around 35°C can be optimal for VHG fermentation with certain industrial yeast strains. thaiscience.info Stepwise feeding of substrate in fed-batch fermentations has also been shown to enhance this compound production under HG conditions. mdpi.com Genetic engineering of yeast strains to improve stress tolerance is another approach to enhance performance in VHG fermentations. mdpi.com

Data from studies on VHG fermentation highlight the impact of temperature and nutrient availability on this compound production and glucose utilization:

| Temperature (°C) | Initial Glucose (g/L) | This compound Produced (g/L) | Fermentation Time (h) | Glucose Utilization (g/L) | This compound Yield (g/g glucose) | Productivity (g/L/h) |

| 35 | ~340 | 99.50 ± 8.40 | 60 | Not specified | Not specified | Not specified |

| 30 | ~340 | 89.64 | 48 | Not specified | Not specified | Not specified |

| 40 | ~340 | 74.72 ± 1.99 | 60 | Not specified | Not specified | Not specified |

| 30 | 280 | 134.7 | 120 | ~280 | ~0.48 | 1.12 |

| Not specified | Not specified | 113.3 | 120 | 276.3 | 0.41 | 0.94 |

| Not specified | Not specified | 113.7 | 144 | 277.8 | Not specified | Not specified |

Simultaneous Saccharification and Fermentation (SSF) in this compound Production

Simultaneous Saccharification and Fermentation (SSF) is a process that combines the enzymatic hydrolysis of complex carbohydrates (saccharification) and the fermentation of the resulting sugars into this compound in a single vessel. This differs from Separate Hydrolysis and Fermentation (SHF), where these steps occur sequentially.

SSF is particularly relevant for the production of this compound from lignocellulosic biomass, which consists of cellulose (B213188), hemicellulose, and lignin (B12514952). In SSF, cellulase (B1617823) and hemicellulase (B13383388) enzymes break down the polysaccharides into fermentable sugars, primarily glucose and xylose, which are then immediately consumed by the fermenting microorganism, typically yeast.

The advantages of SSF include reduced inhibition of enzymes by high sugar concentrations (especially glucose), lower capital costs due to fewer vessels, and potentially higher this compound yields. By continuously removing sugars through fermentation, the inhibitory effect of sugars on enzymatic hydrolysis is minimized.

Challenges in SSF include finding optimal temperature and pH conditions that are suitable for both the enzymes and the fermenting organism. Cellulases often have higher optimal temperatures than yeast, requiring a compromise or the use of thermotolerant yeast strains. Enzyme inhibition by this compound is another factor that needs to be addressed.

Research in SSF focuses on developing robust enzyme cocktails, engineering microorganisms with improved tolerance to inhibitors and higher fermentation efficiency, and optimizing process parameters for various feedstocks.

Consolidated Bioprocessing (CBP) for Integrated this compound Production

Consolidated Bioprocessing (CBP), also referred to as direct microbial conversion, represents an integrated approach for the biological conversion of lignocellulosic biomass into biofuels and biochemicals within a single reactor. This method aims to streamline the process and reduce costs by combining enzyme production, saccharification (hydrolysis of polysaccharides), and fermentation into a single step. celignis.com Traditionally, these steps are carried out sequentially in separate reactors, often requiring different microorganisms and conditions, leading to increased complexity and operational costs. celignis.com

In an ideal CBP system, a single microorganism or a consortium of microorganisms is engineered to perform all necessary functions: breaking down lignocellulose, hydrolyzing the biomass into fermentable sugars, and subsequently fermenting these sugars into this compound or other desired products. celignis.com This integration eliminates the need for separate enzyme production and purification processes, contributing to cost-effectiveness. celignis.com Furthermore, by immediately consuming the sugars as they are produced, CBP can minimize the accumulation of inhibitory products that can hinder enzymatic activity in traditional separate hydrolysis and fermentation (SSF) processes. celignis.com The simplified workflow and reduced number of operational steps and reactors in CBP also lead to less equipment, lower energy consumption, and decreased water and chemical usage. celignis.com

Research in CBP focuses on developing efficient fermentation strains, including genetically modified ethanologenic yeast strains capable of producing enzymes that degrade raw starch and simultaneously ferment the resulting sugars. mdpi.com For instance, studies have investigated the optimization of CBP fermentation parameters using recombinant amylolytic Saccharomyces cerevisiae strains for biothis compound production from feedstocks like uncooked sweet potato residue. mdpi.com

Nutrient Homeostasis in High-Yield this compound Fermentation

Maintaining nutrient homeostasis is critical for achieving high this compound yields in fermentation processes, particularly under challenging conditions such as very high gravity (VHG) fermentation. Yeast, the primary microorganism used in industrial this compound fermentation, requires a balanced supply of macro- and micronutrients for optimal growth and this compound production. leaf-lesaffre.com These requirements are linked to the yeast's chemical composition, which includes carbon, nitrogen, phosphorus, vitamins, fatty acids, and metal ions. leaf-lesaffre.com

While feedstocks provide a portion of these nutrients, their composition can vary significantly due to factors like genetics, soil and weather conditions, and storage, leading to inconsistent nutrient concentrations. leaf-lesaffre.com Nutrient limitations, such as insufficient free amino nitrogen or dissolved oxygen, can stress yeast cells and negatively impact fermentation efficiency and viability, especially under VHG conditions where yeasts also face increased osmotic stress, elevated temperatures, and high this compound concentrations. leaf-lesaffre.commdpi.com

Ensuring the availability of all essential macronutrients (carbon, nitrogen, phosphorus) and micronutrients (vitamins, fatty acids, metal ions) in adequate quantities is crucial for supporting yeast growth and this compound production. leaf-lesaffre.com Addressing nutrient deficiencies through supplementation can enhance the robustness of the this compound production process, mitigate yeast stress, improve growth rates, and prevent incomplete fermentations. leaf-lesaffre.com

Process Control Parameters in this compound Fermentation (e.g., Redox Potential, Dissolved CO₂ Profiling)

Effective process control is essential for optimizing this compound fermentation performance, particularly in high-gravity and VHG conditions. Parameters such as redox potential (Oxidation Reduction Potential, ORP) and dissolved CO₂ profiling provide valuable insights into the metabolic state of the fermentation and can be used to guide process adjustments. repec.orgresearchgate.netresearchgate.net

Redox potential reflects the tendency of a solution to gain or lose electrons and is influenced by the chemical composition of the fermentation broth. escholarship.org During fermentation, as yeast consumes oxygen and sugars and releases reducing compounds and CO₂, the environment becomes more reductive, leading to a decrease in ORP. escholarship.org Monitoring ORP can provide an indication of yeast activity and the progression of fermentation. escholarship.org Changes in extracellular ORP can also reflect changes in intracellular ORP, which is crucial for maintaining the correct environment for metabolic reactions within the yeast cells. escholarship.org Controlling extracellular redox potential through methods like aeration can potentially influence fermentation outcomes. escholarship.org